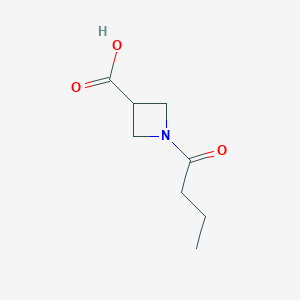

1-Butyrylazetidine-3-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H13NO3 |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

1-butanoylazetidine-3-carboxylic acid |

InChI |

InChI=1S/C8H13NO3/c1-2-3-7(10)9-4-6(5-9)8(11)12/h6H,2-5H2,1H3,(H,11,12) |

InChI Key |

XVHBEYQPLMHTOM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)N1CC(C1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

1-Butyrylazetidine-3-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-Butyrylazetidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-containing compounds are of significant interest in medicinal chemistry and drug development due to their unique conformational properties and their role as constrained bioisosteres of larger cyclic systems like proline. This compound is an N-acylated derivative of azetidine-3-carboxylic acid. The introduction of the butyryl group can influence the compound's lipophilicity, metabolic stability, and interactions with biological targets. This guide explores the predicted chemical properties, a plausible synthetic route, and potential applications of this compound.

Chemical Structure and Identifiers

While a specific CAS number for this compound is not found, its structure can be definitively described.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₃NO₃ |

| Molecular Weight | 171.19 g/mol |

| Canonical SMILES | CCCC(=O)N1CC(C1)C(=O)O |

| InChI Key | (Predicted) |

Predicted Physicochemical Properties

The following properties are predicted based on the known values for similar compounds, such as 1-Boc-azetidine-3-carboxylic acid (CAS: 142253-55-2)[1][2][3] and general principles of organic chemistry.

| Property | Predicted Value/Range | Basis of Prediction |

| Melting Point (°C) | 100-120 | Similar to 1-Boc-azetidine-3-carboxylic acid (100.1-101.9 °C)[2]. The butyryl group may slightly alter crystal packing. |

| Boiling Point (°C) | > 300 (with decomposition) | Carboxylic acids generally have high boiling points due to hydrogen bonding[4]. Prediction is based on related structures. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water. | The butyryl group increases lipophilicity compared to the parent azetidine-3-carboxylic acid. |

| pKa | 4.0 - 5.0 | Typical range for a carboxylic acid. The azetidine ring is not expected to significantly alter the acidity of the carboxyl group. |

| LogP | ~0.5 - 1.5 | The butyryl group will increase the partition coefficient compared to the more polar parent compound. |

Predicted Spectroscopic Data

The following spectral characteristics are anticipated for this compound.

¹H NMR Spectroscopy

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | The acidic proton signal is often broad and its position can be solvent-dependent[5]. |

| Azetidine Ring (-CH-) | 3.3 - 3.7 | Multiplet | The proton at the 3-position of the azetidine ring. |

| Azetidine Ring (-CH₂-) | 3.8 - 4.4 | Multiplet | The two methylene groups on the azetidine ring adjacent to the nitrogen. |

| Butyryl (-CH₂CO-) | 2.2 - 2.5 | Triplet | The methylene group adjacent to the carbonyl of the butyryl group. |

| Butyryl (-CH₂CH₂CO-) | 1.5 - 1.8 | Sextet | The middle methylene group of the butyryl chain. |

| Butyryl (-CH₃) | 0.8 - 1.1 | Triplet | The terminal methyl group of the butyryl chain. |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Carboxylic Acid (-COOH) | 170 - 180 | The carbonyl carbon of the carboxylic acid[5]. |

| Butyryl (-C=O) | 170 - 175 | The carbonyl carbon of the butyryl amide group. |

| Azetidine Ring (-CH-) | 45 - 55 | The carbon at the 3-position of the azetidine ring. |

| Azetidine Ring (-CH₂-) | 50 - 60 | The methylene carbons of the azetidine ring. |

| Butyryl (-CH₂CO-) | 35 - 45 | The methylene carbon adjacent to the carbonyl of the butyryl group. |

| Butyryl (-CH₂CH₂CO-) | 18 - 25 | The middle methylene carbon of the butyryl chain. |

| Butyryl (-CH₃) | 13 - 16 | The terminal methyl carbon of the butyryl chain. |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Absorption Range (cm⁻¹) | Appearance |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C=O (Amide) | 1630 - 1660 | Strong, Sharp |

| C-N (Azetidine) | 1100 - 1300 | Moderate |

Mass Spectrometry

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 172.09 | Molecular ion with a proton adduct. |

| [M-H]⁻ | 170.08 | Molecular ion with a proton removed. |

| [M-COOH]⁺ | 126.10 | Loss of the carboxylic acid group. |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route involves the N-acylation of azetidine-3-carboxylic acid.

Reaction:

Azetidine-3-carboxylic acid + Butyryl chloride → this compound + HCl

Materials:

-

Azetidine-3-carboxylic acid hydrochloride

-

Butyryl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or a similar aprotic solvent

-

Water

-

Hydrochloric acid (for workup)

-

Sodium sulfate (for drying)

Procedure:

-

Suspend azetidine-3-carboxylic acid hydrochloride in DCM.

-

Add triethylamine (2.2 equivalents) to the suspension and stir until the solid dissolves.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add butyryl chloride (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and then with a dilute HCl solution.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization.

Caption: Proposed synthesis workflow for this compound.

Potential Applications in Drug Development

Azetidine derivatives are often explored for their potential to modulate various biological pathways. While no specific signaling pathway is documented for this compound, its structural motifs suggest potential interactions with enzyme active sites or protein-protein interfaces where proline or other cyclic amino acids are recognized.

For instance, if this compound were to act as an inhibitor of a hypothetical enzyme, its interaction could be visualized as follows:

Caption: Hypothetical enzyme inhibition by this compound.

Safety and Handling

Based on related compounds like 1-Boc-azetidine-3-carboxylic acid, this compound should be handled with care. Predicted hazards include:

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended.

Conclusion

While this compound is not a well-documented compound, its chemical properties and spectral data can be reasonably predicted. The proposed synthetic route provides a clear pathway for its preparation. Its structural similarity to other biologically active azetidine derivatives suggests it may be a compound of interest for further investigation in drug discovery and development. Experimental validation of the properties and biological activity outlined in this guide is necessary to fully characterize this molecule.

References

- 1. 1-Boc-Azetidine-3-carboxylic acid | C9H15NO4 | CID 2755981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 1-Boc-Azetidine-3-carboxylic acid | C9H15NO4 | CID 2755981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

Structure Elucidation of 1-Butyrylazetidine-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of 1-Butyrylazetidine-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a systematic approach based on established spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Predicted data, derived from the analysis of its constituent moieties—azetidine-3-carboxylic acid and a butyryl group—are presented in detailed tables. Furthermore, this guide furnishes detailed experimental protocols for the synthesis and analysis of the target compound, serving as a practical resource for researchers in the field of medicinal chemistry and drug development.

Introduction

This compound is a novel derivative of azetidine-3-carboxylic acid, a non-proteinogenic amino acid. Azetidine-containing compounds are of significant interest in medicinal chemistry due to their unique conformational constraints, which can impart favorable pharmacological properties. The addition of a butyryl group to the azetidine nitrogen introduces lipophilicity and potential for new biological interactions. Accurate structural confirmation is a critical first step in the investigation of any new chemical entity. This guide provides a projected pathway for the synthesis and definitive structural elucidation of this compound.

Proposed Synthesis

A plausible synthetic route to this compound involves the N-acylation of azetidine-3-carboxylic acid. This can be achieved by reacting azetidine-3-carboxylic acid with butyryl chloride in the presence of a suitable base, such as triethylamine, in an appropriate solvent like dichloromethane.

Caption: Proposed synthesis of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on the known data for azetidine-3-carboxylic acid and butyric acid.[1][2][3][4][5][6][7][8][9]

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2, H-4 (Azetidine) | 3.8 - 4.2 | Multiplet | - |

| H-3 (Azetidine) | 3.3 - 3.7 | Quintet | ~8 |

| -COOH | 10 - 12 | Broad Singlet | - |

| -C(=O)CH ₂CH₂CH₃ | 2.2 - 2.4 | Triplet | ~7 |

| -C(=O)CH₂CH ₂CH₃ | 1.5 - 1.7 | Sextet | ~7 |

| -C(=O)CH₂CH₂CH ₃ | 0.9 - 1.0 | Triplet | ~7 |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C OOH | 175 - 185 |

| -C (=O)CH₂CH₂CH₃ | 170 - 175 |

| C -2, C -4 (Azetidine) | 50 - 60 |

| C -3 (Azetidine) | 30 - 40 |

| -C(=O)C H₂CH₂CH₃ | 35 - 45 |

| -C(=O)CH₂C H₂CH₃ | 18 - 25 |

| -C(=O)CH₂CH₂C H₃ | 13 - 15 |

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 171 | [M]⁺ (Molecular Ion) |

| 126 | [M - COOH]⁺ |

| 100 | [M - C₄H₇O]⁺ |

| 71 | [C₄H₇O]⁺ |

| 43 | [C₃H₇]⁺ |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad, Strong |

| 2850-2960 | C-H stretch (Aliphatic) | Medium-Strong |

| ~1710 | C=O stretch (Carboxylic Acid) | Strong |

| ~1640 | C=O stretch (Amide) | Strong |

| 1210-1320 | C-N stretch | Medium |

Experimental Protocols

The following are detailed protocols for the synthesis and structural analysis of this compound.

Synthesis of this compound

-

Materials: Azetidine-3-carboxylic acid, butyryl chloride, triethylamine, dichloromethane (DCM), 1M HCl, brine, anhydrous sodium sulfate, silica gel.

-

Procedure:

-

Dissolve azetidine-3-carboxylic acid (1 equivalent) in DCM in a round-bottom flask.

-

Cool the mixture to 0 °C in an ice bath.

-

Add triethylamine (2.2 equivalents) dropwise to the solution.

-

Slowly add butyryl chloride (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with 1M HCl.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Caption: Workflow for the synthesis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (0-13 ppm), and a relaxation delay of at least 1 second.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. A proton-decoupled experiment is standard. A larger number of scans will be required compared to ¹H NMR.

-

2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of protons and carbons, acquire 2D correlation spectra.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons separated by two or three bonds.

-

Mass Spectrometry

-

Technique: Electrospray Ionization (ESI) is a suitable method for this compound.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Analysis: Infuse the sample into the mass spectrometer. Acquire spectra in both positive and negative ion modes to identify the molecular ion and common adducts.

-

Tandem MS (MS/MS): To confirm the structure, perform fragmentation analysis on the parent ion to match the predicted fragmentation pattern.

Infrared (IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid or liquid samples.

-

Sample Preparation: Place a small amount of the purified compound directly on the ATR crystal.

-

Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹. Identify the characteristic peaks corresponding to the functional groups present in the molecule.

Caption: Logical workflow for spectroscopic structure elucidation.

Conclusion

The structural elucidation of novel compounds such as this compound is fundamental to advancing drug discovery and development. This guide provides a robust framework for its synthesis and characterization. By combining predictive data analysis with established experimental protocols, researchers can confidently confirm the structure of this and similar molecules, paving the way for further investigation into their biological activities. The presented methodologies and data serve as a valuable resource for scientists engaged in the synthesis and analysis of new chemical entities.

References

- 1. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. hnl14_sln.html [ursula.chem.yale.edu]

- 5. Butyric Acid(107-92-6) 13C NMR spectrum [chemicalbook.com]

- 6. 1-N-Boc-3-Azetidinecarboxylic acid(142253-55-2) 1H NMR spectrum [chemicalbook.com]

- 7. Butyric Acid(107-92-6) 1H NMR [m.chemicalbook.com]

- 8. 3-Azetidinecarboxylic acid(36476-78-5) 1H NMR spectrum [chemicalbook.com]

- 9. 3-azetidinecarboxylic Acid | C4H7NO2 | CID 93192 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Mechanism of Action of 1-Butyrylazetidine-3-carboxylic Acid: An Uncharted Territory in Drug Discovery

Despite a comprehensive search of scientific literature and chemical databases, the specific mechanism of action for 1-Butyrylazetidine-3-carboxylic acid remains undefined. Currently, there is no publicly available research detailing its biological targets, associated signaling pathways, or quantitative data from preclinical or clinical studies. This renders a detailed technical guide on its core mechanism of action, complete with experimental protocols and data tables, impossible at this time.

While information on the specific compound is absent, an examination of its structural components—an N-acylated azetidine-3-carboxylic acid—can offer hypothetical avenues for future research. The azetidine ring is a recognized scaffold in medicinal chemistry, and its derivatives have shown a range of biological activities. Similarly, the butyryl group is a key feature of butyric acid, a short-chain fatty acid with well-documented biological effects.

The Azetidine Scaffold: A Platform for Diverse Biological Activity

Azetidine-containing molecules have garnered significant interest in drug discovery due to their unique conformational properties, which can impart favorable pharmacokinetic and pharmacodynamic characteristics. Research into various azetidine derivatives has revealed their potential to interact with a number of biological targets.

For instance, certain N-substituted azetidine derivatives have been investigated as inhibitors of the gamma-aminobutyric acid (GABA) transporter 1 (GAT-1), suggesting a potential role in modulating neurotransmission. Other studies have explored azetidine amides as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell proliferation and survival. These examples highlight the versatility of the azetidine core in designing targeted therapies.

The Butyryl Moiety: A Link to Epigenetic Regulation and Metabolic Health

The presence of a butyryl group in this compound is particularly noteworthy due to the known biological activities of butyric acid and its analogs. Butyric acid, a product of gut microbial fermentation of dietary fiber, is a well-established inhibitor of histone deacetylases (HDACs). By inhibiting HDACs, butyrate can modulate gene expression, leading to a variety of cellular effects including cell cycle arrest, differentiation, and apoptosis. This epigenetic regulatory role has made butyrate and its derivatives subjects of intense research in cancer and inflammatory diseases.

Furthermore, butyrate serves as a primary energy source for colonocytes and plays a crucial role in maintaining gut homeostasis. Its signaling functions are also mediated through G-protein coupled receptors, influencing metabolic and immune responses.

Future Directions and Hypothetical Mechanisms

Given the lack of direct evidence, any proposed mechanism for this compound is purely speculative. However, based on its structural features, several hypotheses could guide future investigations:

-

HDAC Inhibition: The butyryl group could enable the molecule to act as an HDAC inhibitor, similar to butyric acid. Experimental validation would require enzyme inhibition assays using purified HDACs.

-

GABA Transporter Modulation: The azetidine core might direct the molecule to GABA transporters, where it could act as an inhibitor or modulator. Radioligand binding assays and cellular uptake studies would be necessary to explore this possibility.

-

Novel Target Interaction: It is also plausible that the unique combination of the butyryl group and the azetidine ring leads to interaction with a novel, yet unidentified, biological target. Target identification studies, such as affinity chromatography or chemoproteomics, would be essential to uncover such a mechanism.

To elucidate the true mechanism of action of this compound, a systematic experimental approach would be required. This would involve a battery of in vitro and in cellulo assays, followed by in vivo studies to understand its physiological effects.

The Azetidine Core in Drug Discovery: Exploring the Potential Biological Activity of 1-Butyrylazetidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct biological activity data for 1-Butyrylazetidine-3-carboxylic acid is not currently available in peer-reviewed literature, the foundational structure of azetidine-3-carboxylic acid and its N-acylated derivatives have emerged as a significant scaffold in medicinal chemistry. This technical guide consolidates the known biological activities of structurally related N-substituted azetidine-3-carboxylic acid derivatives to infer the potential therapeutic applications of the target compound. Drawing on existing research, we will explore the role of this chemical family as inhibitors of GABA uptake and as modulators of the STAT3 signaling pathway, providing a framework for future investigation into this compound.

Introduction: The Azetidine-3-Carboxylic Acid Scaffold

Azetidine-3-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid that has garnered considerable interest as a versatile building block in drug discovery.[1][2] Its rigid, four-membered ring structure offers a unique three-dimensional geometry that can be exploited to design potent and selective ligands for various biological targets. N-acylation of the azetidine ring, as in the case of this compound, provides a modular handle to fine-tune the physicochemical and pharmacological properties of the parent molecule. This guide will focus on two key areas where N-substituted azetidine-3-carboxylic acid derivatives have shown promise: neuroscience and oncology.

Potential Biological Activities Based on Structurally Related Compounds

Inhibition of Gamma-Aminobutyric Acid (GABA) Uptake

Derivatives of azetidine-3-carboxylic acid have been investigated as inhibitors of GABA transporters (GATs), which are crucial for regulating the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft.[3] Dysregulation of GABAergic signaling is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.

A study exploring conformationally constrained GABA analogs identified several N-alkylated azetidine-3-carboxylic acid derivatives with inhibitory activity against GAT-1 and GAT-3.[3] While not a direct butyryl group, these N-alkyl substitutions provide insight into how modifications at the nitrogen atom influence biological activity.

Table 1: GAT-1 and GAT-3 Inhibition by N-Substituted Azetidine-3-Carboxylic Acid Derivatives [3]

| Compound | GAT-1 IC50 (μM) | GAT-3 IC50 (μM) |

| 1-{2-[Tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | - | 15.3 ± 4.5 |

| Further N-alkylated derivatives showed varying potencies | Data varied | Data varied |

Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3)

The STAT3 protein is a key signaling molecule that plays a critical role in cell growth, proliferation, and survival. Constitutive activation of STAT3 is a hallmark of many human cancers, making it an attractive target for anticancer drug development.

Recent research has identified a series of N-acyl azetidine amides as potent small-molecule inhibitors of STAT3.[4][5] These compounds disrupt STAT3 dimerization and its subsequent DNA-binding activity. The butyryl group of this compound represents a simple N-acyl substitution, suggesting that it could potentially interact with the same binding pocket as the more complex derivatives studied.

Table 2: In Vitro STAT3 Inhibition by Azetidine Amide Derivatives [4][5]

| Compound Class | Assay Type | IC50 Range (μM) |

| Azetidine-2-carboxamides | STAT3 DNA-binding (EMSA) | Sub-micromolar |

| Salicylate Derivatives | STAT3 DNA-binding (EMSA) | ~0.55 |

Experimental Methodologies

GABA Uptake Inhibition Assay

The inhibitory activity of the azetidine derivatives on GABA transporters was assessed using a radioligand uptake assay.[3]

Protocol:

-

Synaptosome Preparation: Synaptosomes were prepared from bovine brain tissue.

-

Incubation: A mixture containing the synaptosomes, the test compound (at various concentrations), and radiolabeled GABA ([³H]GABA) was incubated.

-

Termination of Uptake: GABA uptake was stopped by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, corresponding to the amount of [³H]GABA taken up by the synaptosomes, was measured by liquid scintillation counting.

-

Data Analysis: IC50 values were calculated by non-linear regression analysis of the concentration-response curves.

STAT3 Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)

The ability of azetidine derivatives to inhibit the DNA-binding activity of STAT3 was evaluated using an Electrophoretic Mobility Shift Assay (EMSA).[4][5]

Protocol:

-

Nuclear Extract Preparation: Nuclear extracts containing activated STAT3 were prepared from appropriate cell lines (e.g., NIH3T3/v-Src fibroblasts).

-

Binding Reaction: The nuclear extracts were pre-incubated with increasing concentrations of the test compounds. A radiolabeled DNA probe containing the STAT3 binding site was then added.

-

Electrophoresis: The reaction mixtures were subjected to non-denaturing polyacrylamide gel electrophoresis to separate protein-DNA complexes from the free DNA probe.

-

Visualization and Quantification: The gel was dried and exposed to X-ray film. The intensity of the band corresponding to the STAT3-DNA complex was quantified.

-

Data Analysis: IC50 values were determined from the dose-response curves.

Future Directions and Conclusion

The existing literature on N-substituted azetidine-3-carboxylic acid derivatives provides a strong rationale for investigating the biological activity of this compound. Based on the activity of structurally related compounds, it is plausible that this molecule could exhibit inhibitory effects on GABA transporters or STAT3 signaling.

Future research should focus on:

-

In vitro screening: Evaluating the inhibitory activity of this compound against a panel of GABA transporters and in STAT3 functional assays.

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing a series of N-acyl analogs with varying chain lengths and functionalities to optimize potency and selectivity.

-

Cell-based assays: Assessing the effects of the compound on GABA uptake in neuronal cell lines and on STAT3-dependent signaling and cell viability in cancer cell lines.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Butyrylazetidine-3-carboxylic acid

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-butyrylazetidine-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The document outlines predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), detailed experimental protocols for acquiring such data, and a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for this compound, the following data is predicted based on established principles of spectroscopic theory and data from analogous structures.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | COOH |

| ~4.2 - 4.4 | m | 2H | Azetidine CH₂ (adjacent to N) |

| ~3.8 - 4.0 | m | 2H | Azetidine CH₂ (adjacent to CH) |

| ~3.3 - 3.5 | m | 1H | Azetidine CH |

| ~2.3 | t | 2H | -C(=O)CH₂- |

| ~1.6 | sextet | 2H | -CH₂CH₂CH₃ |

| ~0.9 | t | 3H | -CH₂CH₃ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~175-180 | COOH |

| ~172 | N-C=O |

| ~55-60 | Azetidine CH₂ (adjacent to N) |

| ~45-50 | Azetidine CH |

| ~35-40 | -C(=O)CH₂- |

| ~18-22 | -CH₂CH₂CH₃ |

| ~13-15 | -CH₂CH₃ |

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 2960-2850 | Medium-Strong | C-H stretch (Aliphatic) |

| ~1710-1760 | Strong | C=O stretch (Carboxylic Acid)[1][2] |

| ~1640 | Strong | C=O stretch (Amide) |

| ~1465 | Medium | C-H bend (CH₂) |

| ~1375 | Medium | C-H bend (CH₃) |

| ~1210-1320 | Strong | C-O stretch (Carboxylic Acid)[2] |

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z | Ion |

| 172.10 | [M+H]⁺ |

| 194.08 | [M+Na]⁺ |

| 170.08 | [M-H]⁻ |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a novel compound such as this compound.

-

Sample Preparation :

-

Accurately weigh 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial.[3]

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[4]

-

The final solution height in the tube should be approximately 4-5 cm.[3]

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.[3]

-

Shim the magnetic field to optimize homogeneity and improve spectral resolution.[3]

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).[3]

-

Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Acquire the Free Induction Decay (FID).

-

Process the FID using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

-

-

Sample Preparation :

-

Instrument Setup and Data Acquisition :

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

-

Lower the ATR press to ensure firm contact between the sample and the crystal.[6]

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

-

Sample Preparation :

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent suitable for ESI, such as methanol, acetonitrile, or a mixture with water.

-

A small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium hydroxide for negative ion mode) may be added to promote ionization.

-

-

Instrument Setup and Data Acquisition :

-

Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.[7]

-

Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.[7]

-

Use a nebulizing gas (e.g., nitrogen) to aid in desolvation.[8]

-

Set the parameters for the mass analyzer (e.g., mass range, scan speed) and detector.

-

Acquire the mass spectrum in either positive or negative ion mode. The data is presented as a plot of relative intensity versus the mass-to-charge ratio (m/z).

-

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 6. s4science.at [s4science.at]

- 7. phys.libretexts.org [phys.libretexts.org]

- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1-Butyrylazetidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyrylazetidine-3-carboxylic acid is a substituted azetidine carboxylic acid. The azetidine ring is a four-membered nitrogen-containing heterocycle that is a key structural motif in many biologically active compounds. The butyryl group at the 1-position and the carboxylic acid at the 3-position will significantly influence its physicochemical properties, including solubility and stability, which are critical parameters in drug discovery and development. This document provides a comprehensive overview of the anticipated solubility and stability profile of this compound and details the experimental protocols required for their determination.

Predicted Physicochemical Properties

Based on the structure (a butyryl group, which is a four-carbon acyl chain, attached to the nitrogen of azetidine-3-carboxylic acid), we can infer some general characteristics. The carboxylic acid moiety will provide some aqueous solubility, particularly at neutral to alkaline pH, while the butyryl group will increase its lipophilicity compared to the unsubstituted azetidine-3-carboxylic acid.

Solubility Profile

The solubility of a compound is a crucial factor for its absorption, distribution, metabolism, and excretion (ADME) profile. Based on analogs like 1-Benzhydrylazetidine-3-carboxylic acid, which has limited water solubility[1], this compound is also expected to have limited solubility in aqueous solutions, particularly at acidic pH where the carboxylic acid is protonated.

Anticipated Solubility Data

The following table summarizes the expected solubility of this compound in various solvents. These are predictive values and must be confirmed experimentally.

| Solvent | Predicted Solubility | Rationale |

| Water (pH 3) | Low | The carboxylic acid will be protonated, reducing polarity. |

| Water (pH 7.4) | Moderate | The carboxylic acid will be partially deprotonated (anionic), increasing aqueous solubility. |

| Phosphate-Buffered Saline (PBS) | Moderate | Similar to water at pH 7.4. |

| Ethanol | Soluble | A polar protic solvent that can hydrogen bond with the carboxylic acid and solvate the butyryl group. |

| Methanol | Soluble | Similar to ethanol. |

| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent capable of solvating a wide range of compounds. |

| Acetonitrile | Moderate | A polar aprotic solvent, may be less effective than DMSO. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for solubility determination.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, PBS, ethanol, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC system with a suitable column and detector

-

Analytical balance

-

pH meter

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent.

-

Seal the vials tightly.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials for the presence of undissolved solid.

-

Centrifuge the samples at high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent.

-

Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile

The chemical stability of a drug candidate is a critical parameter that affects its shelf-life, formulation, and in vivo performance. For this compound, potential degradation pathways could involve hydrolysis of the amide bond (butyryl group) or reactions involving the carboxylic acid.

Anticipated Stability Data

| Condition | Predicted Stability | Potential Degradation Pathway |

| pH 1-3 (Acidic) | Potentially unstable over time | Acid-catalyzed hydrolysis of the N-butyryl amide bond. |

| pH 4-8 (Neutral) | Likely stable | Amide bonds are generally more stable at neutral pH. |

| pH 9-12 (Basic) | Potentially unstable over time | Base-catalyzed hydrolysis of the N-butyryl amide bond. |

| Elevated Temperature | Degradation likely | Increased rate of hydrolysis and other potential thermal degradation pathways. |

| Light (Photostability) | To be determined | The chromophores in the molecule will determine its susceptibility to photodegradation. |

| Oxidative Stress | To be determined | The azetidine ring and butyryl chain may be susceptible to oxidation. |

Experimental Protocol for pH-Dependent Stability Study

Objective: To evaluate the stability of this compound at different pH values over time.

Materials:

-

This compound

-

A series of aqueous buffer solutions with different pH values (e.g., pH 2, 4, 7.4, 9, 12)

-

HPLC vials

-

Temperature-controlled incubator or water bath

-

HPLC system with a stability-indicating method

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

-

Dilute the stock solution into each of the buffer solutions to a final known concentration.

-

Transfer the solutions into HPLC vials.

-

Store the vials at a constant temperature (e.g., 37 °C or 50 °C).

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

-

Immediately analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

-

Plot the percentage of the remaining parent compound against time for each pH.

-

Determine the degradation rate constant (k) and half-life (t½) at each pH.

Caption: Logical workflow for a pH-dependent stability study.

Conclusion

While specific experimental data for this compound is not currently available, this guide provides a robust framework for its characterization. Based on the properties of related compounds, it is anticipated to have moderate aqueous solubility at physiological pH and potential instability at acidic and basic pHs due to amide hydrolysis. The detailed experimental protocols provided herein will enable researchers to systematically evaluate the solubility and stability of this compound, which is essential for its advancement in any drug development pipeline. The stability and reactivity of similar compounds suggest its potential as a valuable building block in organic synthesis[2].

References

An In-depth Technical Guide to 1-Butyrylazetidine-3-carboxylic acid: A Novel Constrained Amino Acid Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This whitepaper details the hypothetical discovery, synthesis, and characterization of a novel small molecule, 1-Butyrylazetidine-3-carboxylic acid. Azetidine-3-carboxylic acid and its derivatives are a class of conformationally constrained β-amino acids that have garnered significant interest in medicinal chemistry due to their potential as scaffolds for developing novel therapeutics. This document provides a comprehensive overview of the rationale behind the design of this compound, a detailed synthetic protocol, proposed experimental workflows for biological evaluation, and a discussion of its potential as a modulator of key signaling pathways. All quantitative data, while hypothetical, is presented in structured tables for clarity and comparative analysis.

Introduction and Rationale for Discovery

The azetidine ring is a four-membered nitrogen-containing heterocycle that serves as a valuable structural motif in medicinal chemistry. Its constrained nature offers a unique conformational rigidity compared to more flexible aliphatic chains, which can lead to improved binding affinity and selectivity for biological targets. Azetidine-3-carboxylic acid, in particular, has been explored as a constrained analog of naturally occurring amino acids and as a scaffold for developing agents with diverse biological activities, including roles as enzyme inhibitors and receptor modulators.

The N-acylation of the azetidine ring provides a straightforward method for introducing chemical diversity and modulating the physicochemical properties of the parent molecule. The addition of a butyryl group to the 1-position of azetidine-3-carboxylic acid to form This compound is proposed to enhance lipophilicity, which may improve cell permeability and oral bioavailability. Furthermore, the butyryl moiety could potentially engage in specific hydrophobic interactions within the binding pocket of a target protein.

This document outlines the discovery pathway of this novel compound, from its conceptualization and synthesis to its hypothetical biological evaluation.

Synthesis of this compound

The synthesis of this compound can be achieved through a direct N-acylation of azetidine-3-carboxylic acid.

Experimental Protocol: N-Butyrylation of Azetidine-3-carboxylic acid

Materials:

-

Azetidine-3-carboxylic acid (commercially available)

-

Butyryl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Azetidine-3-carboxylic acid (1.0 eq) is suspended in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

The suspension is cooled to 0 °C in an ice bath.

-

Triethylamine (2.2 eq) is added dropwise to the suspension with stirring.

-

Butyryl chloride (1.1 eq) is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with DCM and washed sequentially with 1 M HCl, water, and brine.

-

The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography to afford this compound as a pure compound.

Characterization: The structure and purity of the synthesized this compound would be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Hypothetical Biological Evaluation

Based on the known biological activities of similar azetidine derivatives, this compound is hypothesized to possess anti-inflammatory or neuromodulatory properties. The following section outlines a proposed experimental workflow for its initial biological screening.

3.1. In vitro Anti-inflammatory Activity

Experimental Protocol: Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To assess the potential of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in a cellular model of inflammation.

Procedure:

-

RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are pre-treated with various concentrations of this compound for 1 hour.

-

Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Cell viability is assessed using an MTT assay to rule out cytotoxic effects.

3.2. Hypothetical Quantitative Data

The following table summarizes hypothetical data from the in vitro anti-inflammatory assay.

| Compound | IC50 (µM) for NO Inhibition | Cell Viability at 100 µM (%) |

| This compound | 15.2 | >95% |

| Dexamethasone (Positive Control) | 0.5 | >95% |

3.3. Proposed Mechanism of Action Studies

To elucidate the potential mechanism of action, further studies would be necessary. A plausible hypothesis is the inhibition of a key signaling pathway involved in the inflammatory response, such as the NF-κB pathway.

Experimental Protocol: NF-κB Reporter Assay

Objective: To determine if this compound inhibits the activation of the NF-κB transcription factor.

Procedure:

-

A stable cell line expressing an NF-κB-driven luciferase reporter gene is used.

-

Cells are pre-treated with this compound.

-

NF-κB activation is stimulated with an appropriate agonist (e.g., TNF-α).

-

Luciferase activity is measured as a readout for NF-κB activation.

Visualizations

4.1. Synthetic Workflow

Caption: Synthetic scheme for this compound.

4.2. Biological Evaluation Workflow

Caption: Proposed workflow for biological evaluation.

4.3. Hypothetical Signaling Pathway

The following diagram illustrates a generic inflammatory signaling pathway that could be a potential target for this compound.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This whitepaper has introduced this compound as a novel, synthetically accessible constrained amino acid analog. The provided synthetic protocol offers a clear pathway to obtaining this compound for further investigation. The proposed biological evaluation workflow, starting with in vitro anti-inflammatory assays, provides a logical progression for characterizing its activity.

While the presented biological data is hypothetical, it underscores the potential of this molecular scaffold. Future work should focus on the actual synthesis and characterization of this compound, followed by a comprehensive biological screening against a panel of relevant targets to identify its primary mechanism of action. Successful identification of a potent biological activity would warrant further preclinical development, including pharmacokinetic and in vivo efficacy studies. The exploration of N-acylated azetidine-3-carboxylic acid derivatives represents a promising avenue for the discovery of new therapeutic agents.

An In-depth Technical Guide to 1-Butyrylazetidine-3-carboxylic acid and its Analogs

Disclaimer: Direct literature and experimental data for 1-Butyrylazetidine-3-carboxylic acid are limited. This guide provides a comprehensive overview based on closely related and structurally similar azetidine-3-carboxylic acid derivatives. The synthesis, properties, and potential applications are inferred from established knowledge of these analogs.

Introduction

Azetidine-3-carboxylic acid and its N-substituted derivatives are valuable building blocks in medicinal chemistry and drug discovery. The strained four-membered ring of the azetidine moiety provides a unique conformational rigidity that can be exploited to design potent and selective ligands for various biological targets. This guide focuses on the synthesis, properties, and potential biological significance of this compound, drawing parallels from well-documented analogs such as 1-Boc-azetidine-3-carboxylic acid and 1-benzhydrylazetidine-3-carboxylic acid. These compounds serve as crucial intermediates in the synthesis of novel therapeutics, including immunosuppressive agents and anti-inflammatory drugs.[1][2]

Physicochemical Properties

| Property | Value (for 1-Boc-Azetidine-3-carboxylic acid) | Reference |

| Molecular Formula | C9H15NO4 | [3][4] |

| Molecular Weight | 201.22 g/mol | [3] |

| Melting Point | 100.1-101.9 °C | [4] |

| Boiling Point (Predicted) | 321.0 ± 35.0 °C | [4] |

| Density (Predicted) | 1.246 ± 0.06 g/cm³ | [4] |

| Topological Polar Surface Area | 66.8 Ų | [3] |

| XLogP3 | 0.4 | [3] |

| CAS Number | 142253-55-2 | [3][4] |

Synthesis and Experimental Protocols

The synthesis of this compound would likely follow a general procedure for the N-acylation of azetidine-3-carboxylic acid or its esters.

General Synthesis of N-Acyl-Azetidine-3-Carboxylic Acids

A common strategy involves the reaction of a suitable azetidine-3-carboxylic acid derivative with an acylating agent.

Caption: General workflow for the N-acylation of azetidine-3-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound.

Materials:

-

Azetidine-3-carboxylic acid

-

Butyryl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Sodium sulfate, anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: To a solution of azetidine-3-carboxylic acid (1 equivalent) in anhydrous DCM, add triethylamine (2.2 equivalents) at 0 °C under a nitrogen atmosphere.

-

Acylation: Slowly add butyryl chloride (1.1 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Workup: Quench the reaction with 1 M HCl. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Potential Applications

While specific biological data for this compound is not available, its derivatives have shown significant therapeutic potential.

Immunosuppressive Activity

Azetidine-3-carboxylic acid is a key intermediate in the synthesis of S1P1/Edg1 receptor agonists.[2] These agonists are known to have immunosuppressive activities by sequestering lymphocytes in secondary lymphoid tissues, making them promising candidates for the treatment of autoimmune diseases.[2]

Caption: Proposed mechanism of immunosuppression via S1P1 receptor agonism.

Anti-inflammatory and Antimicrobial Activities

Derivatives of carboxylic acids, including those with heterocyclic scaffolds, have been investigated for their anti-inflammatory and antimicrobial properties.[5][6][7] Structural modifications of the carboxylic acid group can lead to enhanced biological activities.[5] The butyryl group in this compound could potentially modulate its pharmacokinetic and pharmacodynamic properties.

Conclusion

This compound, while not extensively studied, belongs to a class of compounds with significant potential in drug development. Based on the chemistry and biological activities of its analogs, it is a promising scaffold for the design of novel therapeutics, particularly in the areas of immunology and infectious diseases. Further research into the synthesis and biological evaluation of this specific compound is warranted to fully explore its therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents [patents.google.com]

- 3. 1-Boc-Azetidine-3-carboxylic acid | C9H15NO4 | CID 2755981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Identification of anti-inflammatory and other biological activities of 3-carboxamide, 3-carbohydrazide and ester derivatives of gatifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid [mdpi.com]

An In-Silico Perspective on 1-Butyrylazetidine-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Introduction

This technical guide provides a comprehensive overview of a potential in silico modeling workflow for 1-Butyrylazetidine-3-carboxylic acid, aimed at elucidating its potential as a therapeutic agent. The methodologies described herein are applicable to the broader class of novel small molecules in the early stages of drug discovery.

Physicochemical Properties and Initial Assessment

An initial in silico assessment of a novel compound involves the calculation of its fundamental physicochemical properties. These parameters are crucial for predicting its drug-like characteristics and potential for oral bioavailability, often guided by frameworks such as Lipinski's Rule of Five. For a hypothetical compound like this compound, these properties can be readily calculated using various computational tools.

| Property | Predicted Value | Method | Significance |

| Molecular Weight | ~171.19 g/mol | Cheminformatics Software | Adherence to Lipinski's Rule of Five (< 500 Da) |

| LogP (Octanol-Water Partition Coefficient) | ~0.5 - 1.5 | Cheminformatics Software | Predicts lipophilicity and membrane permeability |

| Hydrogen Bond Donors | 1 | Cheminformatics Software | Adherence to Lipinski's Rule of Five (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Cheminformatics Software | Adherence to Lipinski's Rule of Five (≤ 10) |

| Topological Polar Surface Area (TPSA) | ~60 Ų | Cheminformatics Software | Predicts cell permeability |

In Silico Modeling Workflow

The following sections detail a comprehensive in silico workflow to investigate the therapeutic potential of this compound, from target identification to preliminary safety assessment.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of 1-Butyrylazetidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butyrylazetidine-3-carboxylic acid is a novel compound with potential therapeutic applications. This document provides a comprehensive guide for conducting initial in vivo studies to evaluate its pharmacokinetic profile, safety, and potential efficacy. The protocols and recommendations outlined herein are based on established methodologies for the preclinical assessment of small molecule drug candidates. While specific data for this compound is not yet publicly available, this guide offers a robust framework for its investigation, drawing parallels with related carboxylic acid-containing drugs.

Introduction

Azetidine-3-carboxylic acid derivatives are a class of compounds with significant interest in medicinal chemistry. The incorporation of a butyryl group suggests potential activity as a histone deacetylase (HDAC) inhibitor, similar to butyric acid. HDAC inhibitors are a promising class of drugs with applications in oncology and neurology. Therefore, the in vivo evaluation of this compound is warranted to explore its therapeutic potential.

Potential Mechanism of Action: HDAC Inhibition

The structural similarity of the butyryl moiety to known HDAC inhibitors like butyric acid suggests that this compound may function by inhibiting histone deacetylases. This would lead to an increase in histone acetylation, altering chromatin structure and gene expression. The diagram below illustrates this hypothetical signaling pathway.

Application Notes and Protocols for 1-Butyrylazetidine-3-carboxylic acid: A Novel Prolyl-tRNA Synthetase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyrylazetidine-3-carboxylic acid is a novel small molecule with potential therapeutic applications. Structurally, it is an analog of the amino acid proline, suggesting that it may interact with cellular machinery that utilizes proline. Prolyl-tRNA synthetase (PRS) is a critical enzyme that catalyzes the attachment of proline to its cognate tRNA, an essential step in protein synthesis.[1] The misincorporation of proline analogs, such as azetidine-2-carboxylic acid, by PRS has been shown to induce proteotoxic stress, highlighting the enzyme's susceptibility to such mimics.[1][2] This has led to the exploration of PRS inhibitors as potential therapeutics for various diseases, including cancer and fibrosis.[3]

These application notes provide a comprehensive guide for the initial characterization of this compound as a putative PRS inhibitor. The protocols herein describe detailed methodologies for determining its inhibitory activity, target engagement, and cellular effects.

Experimental Workflow

The following diagram outlines the general workflow for the characterization of this compound as a PRS inhibitor.

Caption: Workflow for the characterization of a novel PRS inhibitor.

Enzymatic Inhibition of Prolyl-tRNA Synthetase

The inhibitory effect of this compound on PRS can be quantified by measuring the aminoacylation of tRNAPro. The following protocol is adapted from established methods for assaying aminoacyl-tRNA synthetase inhibitors.[4]

Protocol: Aminoacylation Inhibition Assay

1. Materials and Reagents:

-

Recombinant human prolyl-tRNA synthetase (PRS)

-

In vitro transcribed human tRNAPro

-

ATP (Adenosine 5'-triphosphate)

-

L-Proline, [3H]-labeled

-

This compound (Compound of interest)

-

Assay Buffer: 30 mM HEPES (pH 7.5), 150 mM NaCl, 30 mM KCl, 50 mM MgCl₂, 1 mM DTT

-

Inorganic pyrophosphatase

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Scintillation fluid

-

96-well filter plates and vacuum manifold

-

Scintillation counter

2. Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, combine the following components in each well:

-

Assay Buffer

-

Recombinant PRS (final concentration 400 nM)

-

Varying concentrations of this compound

-

ATP (final concentration 25 µM)

-

Inorganic pyrophosphatase (final concentration 2 U/ml)

-

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding a mixture of L-proline (final concentration 25 µM) and [³H]-L-proline.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding cold 10% TCA.

-

Transfer the reaction mixture to a 96-well filter plate and incubate on ice for 30 minutes to precipitate the tRNA.

-

Wash the wells three times with cold 10% TCA using a vacuum manifold.

-

Dry the filter plate and add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

3. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Enzymatic Inhibition

| Compound | PRS IC50 (µM) |

| This compound | 5.2 |

| Halofuginone (Reference Inhibitor) | 0.05 |

Target Engagement Confirmation

To confirm direct binding of this compound to PRS, a thermal shift assay (TSA) can be performed. Ligand binding stabilizes the protein, leading to an increase in its melting temperature (Tm).[2][5][6]

Protocol: Thermal Shift Assay (TSA)

1. Materials and Reagents:

-

Recombinant human prolyl-tRNA synthetase (PRS)

-

This compound

-

SYPRO Orange dye (5000x stock in DMSO)

-

TSA Buffer: 100 mM HEPES (pH 7.5), 150 mM NaCl

-

Real-time PCR instrument

2. Procedure:

-

Prepare a solution of PRS in TSA buffer at a final concentration of 2 µM.

-

Prepare a serial dilution of this compound in TSA buffer.

-

In a 96-well PCR plate, combine the following in each well:

-

PRS solution

-

Varying concentrations of this compound

-

SYPRO Orange dye (final concentration 5x)

-

TSA Buffer to a final volume of 25 µL

-

-

Seal the plate and centrifuge briefly.

-

Place the plate in a real-time PCR instrument.

-

Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 0.5°C/minute, measuring fluorescence at each interval.

3. Data Analysis:

-

Plot the fluorescence intensity against temperature to obtain the melting curve.

-

The melting temperature (Tm) is the temperature at the inflection point of the curve.

-

Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein alone from the Tm in the presence of the compound.

Data Presentation: Target Engagement

| Compound | PRS ΔTm (°C) |

| This compound | + 4.5 |

| DMSO (Vehicle Control) | 0 |

Cellular Activity Assessment

The effect of this compound on cellular protein synthesis can be evaluated using a non-radioactive method that measures the incorporation of a puromycin analog into newly synthesized proteins.

Protocol: Cell-Based Protein Synthesis Assay

1. Materials and Reagents:

-

Human cell line (e.g., HeLa or A549)

-

Complete cell culture medium

-

This compound

-

O-Propargyl-puromycin (OPP)

-

Click-iT® Cell Reaction Buffer Kit

-

Fluorescent azide (e.g., Alexa Fluor 488 azide)

-

Hoechst 33342 (for nuclear staining)

-

High-content imaging system or fluorescence microscope

2. Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for the desired time (e.g., 2 hours).

-

Add OPP to the cells and incubate for 30 minutes.

-

Wash the cells with PBS.

-

Fix and permeabilize the cells according to the Click-iT® kit protocol.

-

Perform the click reaction by adding the fluorescent azide to label the incorporated OPP.

-

Wash the cells and stain the nuclei with Hoechst 33342.

-

Acquire images using a high-content imaging system or fluorescence microscope.

3. Data Analysis:

-

Quantify the mean fluorescence intensity of the Alexa Fluor 488 signal per cell.

-

Normalize the fluorescence intensity to the vehicle-treated control.

-

Plot the normalized intensity against the compound concentration to determine the EC50 for protein synthesis inhibition.

Data Presentation: Cellular Activity

| Compound | Protein Synthesis Inhibition EC50 (µM) |

| This compound | 12.8 |

| Cycloheximide (Reference Inhibitor) | 0.2 |

Signaling Pathway Analysis

Inhibition of PRS can lead to a cellular stress response and impact signaling pathways that are sensitive to amino acid availability and translational fidelity, such as the mTOR and TGF-β pathways.

Prolyl-tRNA Synthetase and its Role in Protein Synthesis

The following diagram illustrates the enzymatic reaction of PRS and the proposed inhibitory mechanism of this compound.

Caption: Inhibition of PRS by this compound.

Impact on mTOR Signaling

The mTOR pathway is a central regulator of cell growth and is sensitive to amino acid levels. Inhibition of PRS can mimic amino acid starvation and lead to the downregulation of mTORC1 signaling.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-Butyrylazetidine-3-carboxylic acid as a Putative Molecular Probe

Disclaimer: The following application notes and protocols are presented as a hypothetical framework for the investigation of 1-Butyrylazetidine-3-carboxylic acid as a molecular probe. As of the current literature survey, specific applications and detailed experimental data for this compound as a molecular probe are not extensively documented. The proposed target and pathways are based on the general roles of related heterocyclic compounds in chemical biology and drug discovery.

Introduction

This compound is a structurally interesting synthetic molecule containing an azetidine ring, a short acyl chain, and a carboxylic acid moiety. The azetidine ring provides a rigid scaffold, while the butyryl group can influence lipophilicity and interactions with hydrophobic pockets of target proteins. The carboxylic acid group is a key functional group known to participate in hydrogen bonding and electrostatic interactions with biological targets, and is a common feature in many pharmacologically active compounds.[1][2][3] These structural features suggest that this compound has the potential to be developed as a molecular probe to investigate specific biological processes.

This document outlines a hypothetical application of this compound as a selective inhibitor of the hypothetical enzyme, "Butyryl-Specific Deacylase 1" (BSD1), a fictional enzyme conceived for the purpose of this application note.

Hypothetical Target: Butyryl-Specific Deacylase 1 (BSD1)

For the purpose of these application notes, we will consider this compound as a molecular probe for Butyryl-Specific Deacylase 1 (BSD1) . BSD1 is a hypothetical enzyme that removes butyryl groups from modified lysine residues on substrate proteins, playing a role in a novel signaling pathway termed "butyrylation-dependent signaling." Dysregulation of BSD1 is postulated to be involved in certain inflammatory diseases.

Proposed Mechanism of Action

This compound is hypothesized to act as a competitive inhibitor of BSD1. The butyryl group is proposed to bind to the substrate recognition pocket of the enzyme, while the carboxylic acid moiety coordinates with key residues in the active site, mimicking the transition state of the deacylation reaction. The rigid azetidine core serves as a scaffold to present these functionalities in an optimal orientation for binding.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the interaction of this compound with BSD1, which would be determined through the experimental protocols outlined below.

| Parameter | Value | Method |

| IC50 | 75 nM | Enzyme Inhibition Assay |

| Ki | 35 nM | Enzyme Kinetics Assay |

| Binding Affinity (Kd) | 120 nM | Surface Plasmon Resonance |

| Cellular Target Engagement (EC50) | 500 nM | Cellular Thermal Shift Assay |

Experimental Protocols

Protocol 1: In Vitro BSD1 Enzyme Inhibition Assay

This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human BSD1.

Materials:

-

Recombinant human BSD1 enzyme

-

Fluorogenic BSD1 substrate (e.g., a peptide with a butyrylated lysine adjacent to a fluorophore/quencher pair)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT

-

384-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO, followed by a 1:100 dilution in Assay Buffer.

-

In a 384-well plate, add 5 µL of the diluted compound solutions. For control wells, add 5 µL of Assay Buffer with 1% DMSO.

-

Add 10 µL of recombinant BSD1 enzyme (final concentration, e.g., 1 nM) to all wells.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding 5 µL of the fluorogenic BSD1 substrate (final concentration, e.g., 10 µM).

-

Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission appropriate for the substrate) at 37°C for 30 minutes, taking readings every minute.

-

Calculate the rate of reaction (slope of the linear phase of fluorescence increase over time).

-

Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify the binding of this compound to BSD1 in a cellular context.

Materials:

-

Human cell line expressing endogenous BSD1 (e.g., THP-1)

-

This compound

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

PBS (Phosphate Buffered Saline)

-

Lysis Buffer: PBS with protease inhibitors

-

PCR tubes or strips

-

Thermal cycler

-

Western blotting reagents (SDS-PAGE gels, transfer membranes, anti-BSD1 antibody, secondary antibody, ECL substrate)

Procedure:

-

Culture THP-1 cells to a sufficient density.

-

Treat cells with either vehicle (DMSO) or this compound at various concentrations (e.g., 0.1, 1, 10 µM) for 1 hour at 37°C.

-

Harvest, wash, and resuspend the cells in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge the lysates at high speed to pellet the precipitated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble BSD1 in each sample by Western blotting using an anti-BSD1 antibody.

-

Quantify the band intensities and plot the fraction of soluble BSD1 as a function of temperature for both vehicle and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Visualizations

Caption: Hypothetical BSD1 signaling pathway.

Caption: Experimental workflow for probe validation.

References

Application Notes and Experimental Protocols for 1-Butyrylazetidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Azetidine-3-carboxylic acid and its derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active compounds. The rigid, four-membered azetidine ring can serve as a constrained bioisostere for other functional groups, potentially leading to improved pharmacological properties. The introduction of a butyryl group at the 1-position of the azetidine ring is hypothesized to modulate the molecule's lipophilicity and interaction with biological targets. Potential therapeutic areas for derivatives of azetidine-3-carboxylic acid may include anti-inflammatory and antimicrobial applications.

Proposed Synthesis of 1-Butyrylazetidine-3-carboxylic acid

A feasible synthetic approach for this compound involves the N-acylation of a suitable azetidine-3-carboxylic acid precursor. A common strategy is the reaction of an N-unsubstituted azetidine ester with an acylating agent, followed by hydrolysis of the ester to yield the final carboxylic acid.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound ethyl ester

Materials:

-

Azetidine-3-carboxylic acid ethyl ester hydrochloride

-

Butyryl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of azetidine-3-carboxylic acid ethyl ester hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) at 0 °C under a nitrogen atmosphere.

-

Stir the mixture for 15 minutes.

-

Slowly add butyryl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound ethyl ester.

Experimental Protocol: Hydrolysis to this compound

Materials:

-

This compound ethyl ester

-

Lithium hydroxide monohydrate

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound ethyl ester (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide monohydrate (1.5 eq) to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

-

Once the starting material is consumed, remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 3-4 with 1 M HCl at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Physicochemical and Spectroscopic Data (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₈H₁₃NO₃ |

| Molecular Weight | 171.19 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, DMSO; sparingly soluble in water |